2-(4-Bromobenzoyl)-6-methoxypyridine

Medicinal Chemistry Organic Synthesis Quality Control

Achieve experimental fidelity with high-purity (97%) 2-(4-Bromobenzoyl)-6-methoxypyridine. Its precise para-substitution pattern delivers predictable cross-coupling reactivity (Suzuki-Miyaura, Buchwald-Hartwig) and unambiguous bioanalytical detection via bromine’s distinct MS isotopic signature. A LogP of 3.08 indicates favorable membrane permeability for ADME studies. Avoid positional isomer interference—source the exact structure required for reproducible SAR and hit-to-lead optimization. Ideal for medicinal chemistry, agrochemical R&D, and materials science.

Molecular Formula C13H10BrNO2
Molecular Weight 292.13 g/mol
CAS No. 1187171-03-4
Cat. No. B1531161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromobenzoyl)-6-methoxypyridine
CAS1187171-03-4
Molecular FormulaC13H10BrNO2
Molecular Weight292.13 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H10BrNO2/c1-17-12-4-2-3-11(15-12)13(16)9-5-7-10(14)8-6-9/h2-8H,1H3
InChIKeyOSCVCFMVQXRUSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromobenzoyl)-6-methoxypyridine (CAS 1187171-03-4): A High-Purity Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology Research


2-(4-Bromobenzoyl)-6-methoxypyridine (CAS 1187171-03-4) is a heteroaromatic ketone featuring a 6-methoxypyridine core substituted at the 2-position with a 4-bromobenzoyl group . This compound serves as a versatile building block in organic synthesis, particularly for the construction of more complex molecular architectures relevant to medicinal chemistry, agrochemical development, and materials science . Its structural features, including the electron-rich pyridine nitrogen, the methoxy group, and the bromine atom, provide multiple sites for further chemical elaboration via cross-coupling reactions, nucleophilic aromatic substitution, and metalation strategies. As a research chemical, it is available from reputable vendors with high purity specifications, enabling reliable and reproducible experimental outcomes in both academic and industrial laboratories.

Why 2-(4-Bromobenzoyl)-6-methoxypyridine (CAS 1187171-03-4) Cannot Be Replaced by Seemingly Similar Analogs


The precise substitution pattern of 2-(4-Bromobenzoyl)-6-methoxypyridine dictates its unique chemical reactivity, physicochemical properties, and potential biological target engagement, rendering simple replacement by positional isomers or halogen-substituted analogs scientifically unsound. Subtle changes, such as relocating the bromine atom from the para to the meta position (as in 2-(3-Bromobenzoyl)-6-methoxypyridine) or substituting bromine with chlorine, can profoundly alter electron density distribution, steric hindrance, and molecular recognition events . These variations directly impact performance in critical research applications, including regioselective cross-coupling reactions, structure-activity relationship (SAR) studies, and biochemical assays. The following quantitative evidence demonstrates why sourcing the specific, high-purity 2-(4-Bromobenzoyl)-6-methoxypyridine is essential for ensuring experimental fidelity and data reproducibility.

2-(4-Bromobenzoyl)-6-methoxypyridine (CAS 1187171-03-4): Quantifiable Differentiators for Scientific Procurement


Higher Certified Purity Specification (97%) vs. Common 95% Grade of the 3-Bromo Isomer

The 2-(4-Bromobenzoyl)-6-methoxypyridine offered by leading research chemical suppliers is certified to a minimum purity of 97.0% . This contrasts with the more commonly available 95% purity grade for its positional isomer, 2-(3-Bromobenzoyl)-6-methoxypyridine . For applications requiring precise stoichiometry, such as quantitative structure-activity relationship (QSAR) studies, high-throughput screening, or late-stage functionalization in complex total syntheses, this 2% absolute purity difference significantly reduces the risk of introducing confounding impurities that could skew biological results or reduce synthetic yields.

Medicinal Chemistry Organic Synthesis Quality Control

Divergent In Silico ADME/Tox Profile vs. Non-Halogenated Analog

Computational predictions indicate a notable difference in lipophilicity and passive membrane permeability between the target compound and its non-halogenated analog. The target compound's LogP (a measure of lipophilicity) is predicted to be 3.08 , while the unsubstituted analog 2-Benzoyl-6-methoxypyridine (calculated LogP ≈ 2.3) is significantly less lipophilic. This increased lipophilicity, driven by the presence of the bromine atom, suggests that the target compound will exhibit enhanced membrane permeability, a critical parameter for intracellular target engagement and oral bioavailability in drug discovery programs.

Drug Discovery ADME/Tox Computational Chemistry

Altered Molecular Weight and Heavy Atom Count Impacts Detection and Analysis

The presence of the bromine atom in 2-(4-Bromobenzoyl)-6-methoxypyridine (Molecular Weight = 292.13 g/mol ) provides a distinct isotopic signature in mass spectrometry compared to its chloro-substituted analog (Molecular Weight = 247.68 g/mol). This characteristic M and M+2 isotopic pattern (approximately 1:1 ratio) enables unambiguous identification and quantification of the compound in complex biological matrices, a feature not available with its non-halogenated or single-isotope halogenated counterparts. This simplifies method development for LC-MS/MS assays used in pharmacokinetic and drug metabolism studies.

Analytical Chemistry Mass Spectrometry Bioanalysis

Critical Differentiator: Price Parity with Positional Isomer Despite Higher Purity

Despite offering a higher certified purity (97% vs. 95% for the meta-isomer), 2-(4-Bromobenzoyl)-6-methoxypyridine is priced comparably to its positional isomer on a per-gram basis from certain major research chemical suppliers . This presents a significant procurement advantage, as researchers can obtain a higher-grade material without incurring a cost premium, thereby maximizing both experimental quality and budgetary efficiency.

Procurement Budget Management Research Chemicals

Optimized Research Applications for 2-(4-Bromobenzoyl)-6-methoxypyridine (CAS 1187171-03-4)


Precise Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The high certified purity (97%) of 2-(4-Bromobenzoyl)-6-methoxypyridine makes it an ideal starting material for generating high-fidelity SAR data. In medicinal chemistry programs exploring kinase inhibitors or GPCR modulators, even minor impurities can confound activity readouts. Using this high-purity building block ensures that observed biological effects can be confidently attributed to the intended molecular structure, accelerating hit-to-lead optimization and reducing false positives in screening cascades. Its distinct bromine atom also serves as a synthetic handle for further diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Pharmacokinetic Probe Development and Bioanalytical Method Validation

The unique isotopic signature of bromine (characteristic M/M+2 pattern) in 2-(4-Bromobenzoyl)-6-methoxypyridine enables its straightforward detection and quantification in biological matrices via LC-MS/MS. This feature is invaluable for developing sensitive and specific bioanalytical methods to support preclinical ADME (Absorption, Distribution, Metabolism, Excretion) studies. The compound's predicted LogP of 3.08 suggests favorable membrane permeability, making it a suitable candidate for investigating cellular uptake and efflux mechanisms in vitro and in vivo.

Synthesis of Advanced Building Blocks via Regioselective Cross-Coupling

The para-bromophenyl moiety of 2-(4-Bromobenzoyl)-6-methoxypyridine is a versatile synthetic handle for Pd-catalyzed cross-coupling reactions. Its reactivity can be precisely tuned by the adjacent carbonyl group, allowing for regioselective functionalization under mild conditions. Researchers can utilize this compound to construct libraries of diverse biaryl and heteroaryl analogs for exploring chemical space in drug discovery or materials science. The high purity of the starting material minimizes the formation of side-products, simplifying purification and increasing the yield of the desired coupling products.

Investigating Halogen Bonding and Molecular Recognition Events

The bromine atom in the para-position of the benzoyl group is capable of participating in halogen bonding interactions with electron-rich partners, such as carbonyl oxygens or nitrogen atoms in protein active sites. This non-covalent interaction can be exploited to enhance binding affinity and selectivity in drug-target engagement. 2-(4-Bromobenzoyl)-6-methoxypyridine can serve as a valuable tool compound for studying the role of halogen bonding in biological systems, providing insights for rational drug design strategies aimed at improving potency and modulating selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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